An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobenzene, also known as p-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂. It exists as a white crystalline solid at room temperature and possesses a characteristic aromatic odor.[1] The symmetrical substitution of two bromine atoms on the benzene (B151609) ring imparts a unique combination of stability and reactivity, making it a pivotal building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on its applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Chemical and Physical Properties
The physical and chemical properties of 1,4-dibromobenzene are summarized in the tables below, providing a ready reference for experimental design and evaluation.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1,4-Dibromobenzene | [2] |
| Synonyms | p-Dibromobenzene, p-Bromophenyl bromide | [3] |
| CAS Number | 106-37-6 | [2] |
| Molecular Formula | C₆H₄Br₂ | [2] |
| Molecular Weight | 235.90 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Odor | Aromatic | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 220-222 °C | [5] |
| Density | 1.841 g/mL at 25 °C | [6] |
| Solubility in Water | Sparingly soluble (~0.5 g/L at 25 °C) | [5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, benzene, acetone, and toluene (B28343). | [1][5] |
Spectral Data
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.36 ppm (s, 4H) | [7] |
| ¹³C NMR (CDCl₃) | δ ~133.16, 121.08 ppm | [7] |
| IR (KBr) | Major peaks around 3070, 1470, 1060, 1010, 810 cm⁻¹ | [8][9] |
| Mass Spectrometry (EI) | m/z 236 (M⁺), 234, 157, 155, 76 | [10] |
Reactivity and Key Transformations
The two bromine atoms on the benzene ring are the primary sites of reactivity in 1,4-dibromobenzene, making it an excellent substrate for a variety of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
1,4-Dibromobenzene is a versatile substrate for palladium-catalyzed reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. 1,4-Dibromobenzene can undergo mono- or double-coupling, providing access to biphenyls and p-terphenyls, which are common structural motifs in liquid crystals and organic light-emitting diodes (OLEDs).
Caption: Suzuki-Miyaura coupling of 1,4-dibromobenzene.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. 1,4-Dibromobenzene can react with alkenes like styrene (B11656) or acrylic acid at one or both bromine positions to yield stilbene (B7821643) derivatives or cinnamic acid analogues, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and dyes.
Caption: Heck reaction pathways for 1,4-dibromobenzene.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. 1,4-Dibromobenzene can be coupled with a variety of primary or secondary amines to produce N-substituted anilines or p-phenylenediamines. These products are important in the synthesis of polymers, dyes, and pharmaceuticals.
Caption: Buchwald-Hartwig amination of 1,4-dibromobenzene.
Grignard Reagent Formation
1,4-Dibromobenzene can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. Depending on the stoichiometry of magnesium, either a mono- or di-Grignard reagent can be formed. These organomagnesium compounds are potent nucleophiles and strong bases, widely used for the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Caption: Formation of Grignard reagents from 1,4-dibromobenzene.
Nucleophilic Aromatic Substitution (SNAAr)
While aryl halides are generally unreactive towards nucleophilic attack, the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the bromine atoms can activate the ring for nucleophilic aromatic substitution. In such cases, the bromine atoms can be displaced by strong nucleophiles like alkoxides, thiolates, or amines.
Caption: Mechanism of nucleophilic aromatic substitution on an activated dibromobenzene.
Experimental Protocols
The following protocols are provided as examples of key transformations involving 1,4-dibromobenzene.
Synthesis of p-Terphenyl (B122091) via Double Suzuki-Miyaura Coupling
This protocol describes the synthesis of p-terphenyl from 1,4-dibromobenzene and phenylboronic acid.
Materials:
-
1,4-Dibromobenzene (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dibromobenzene, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to afford p-terphenyl.
Synthesis of 1,4-Distyrylbenzene via Double Heck Reaction
This protocol outlines the synthesis of 1,4-distyrylbenzene from 1,4-dibromobenzene and styrene.
Materials:
-
1,4-Dibromobenzene (1.0 mmol)
-
Styrene (2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.12 mmol)
-
Triethylamine (B128534) (Et₃N, 3.0 mmol)
-
N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
In a Schlenk flask, combine 1,4-dibromobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Collect the precipitate by vacuum filtration and wash with water and then with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or xylene to yield 1,4-distyrylbenzene.
Synthesis of N,N'-Diphenyl-p-phenylenediamine via Double Buchwald-Hartwig Amination
This protocol describes the synthesis of N,N'-diphenyl-p-phenylenediamine from 1,4-dibromobenzene and aniline (B41778).
Materials:
-
1,4-Dibromobenzene (1.0 mmol)
-
Aniline (2.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol)
-
Sodium tert-butoxide (NaOtBu, 2.8 mmol)
-
Toluene (10 mL, anhydrous)
Procedure:
-
To a glovebox, add 1,4-dibromobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and aniline under a nitrogen atmosphere.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with 20 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N'-diphenyl-p-phenylenediamine.
Conclusion
1,4-Dibromobenzene is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The protocols provided in this guide serve as a foundation for the development of novel synthetic methodologies and the creation of new materials and therapeutic agents. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this important chemical intermediate in their work.
References
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- 4. mason.gmu.edu [mason.gmu.edu]
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